2'-Deoxy-L-uridine
Overview
Description
2’-Deoxy-L-uridine is a nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles uridine but lacks the hydroxyl group at the 2’ position of the ribose sugar. This compound is significant in various biological and chemical processes, particularly in DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-uridine typically involves the glycosylation of a protected uracil derivative with a deoxyribose donor. One common method includes the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as the starting material, which is treated with acetic acid and acetic anhydride to obtain the nucleoside derivative in the α-configuration . This derivative is then fused with uracil to produce 2’-Deoxy-L-uridine.
Industrial Production Methods: Industrial production of 2’-Deoxy-L-uridine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-L-uridine undergoes various chemical reactions, including:
Oxidation: Conversion to uridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the uracil ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon.
Substitution: Halogenating agents like iodine or bromine.
Major Products:
Oxidation: Uridine derivatives.
Reduction: Dihydro-2’-Deoxy-L-uridine.
Substitution: Halogenated 2’-Deoxy-L-uridine derivatives.
Scientific Research Applications
2’-Deoxy-L-uridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Incorporated into DNA during replication studies to understand DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of drugs targeting viral infections and cancer cells.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
2’-Deoxy-L-uridine exerts its effects primarily by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which competes with thymidine triphosphate for incorporation into DNA. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in antiviral and anticancer therapies .
Molecular Targets and Pathways:
Thymidine kinase: Involved in the phosphorylation of 2’-Deoxy-L-uridine.
Thymidylate synthase: Inhibited by the incorporation of 2’-Deoxy-L-uridine into DNA.
Uridine phosphorylase: Participates in the metabolism of 2’-Deoxy-L-uridine.
Comparison with Similar Compounds
- Uridine
- Thymidine
- Cytidine
- 2’-Deoxyuridine
Biological Activity
2'-Deoxy-L-uridine (L-UD) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral therapies. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies, including case studies and experimental data.
Overview of this compound
This compound is a structural analog of uridine, differing by the absence of an oxygen atom at the 2' position of the ribose sugar. This modification alters its interaction with biological systems, particularly in viral replication processes.
Research has demonstrated that this compound exhibits significant antiviral properties against various viruses, including herpes simplex virus type 1 (HSV-1) and influenza viruses. The mechanism primarily involves competitive inhibition of viral thymidine kinases (TK), which are crucial for viral DNA synthesis.
- Inhibition of HSV-1 : Studies have shown that L-UD and its derivatives, such as 5-Iodo-2'-deoxy-L-uridine (L-IdU) and 5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVdU), effectively inhibit HSV-1 TK with Ki values comparable to their D-enantiomer counterparts. For instance, L-IdU demonstrated a Ki of 0.24 µM, while L-BVdU showed a Ki of 0.13 µM against HSV-1 TK .
Case Studies
- Influenza Virus Inhibition : A study evaluated several 2-deoxy sugar derivatives of uridine, including L-UD analogs IW3 and IW7. These compounds were tested for their ability to inhibit influenza A virus infection in vitro. The most effective compound exhibited an IC50 value ranging from 82 to 100 µM, indicating promising antiviral activity without significant cytotoxicity .
- Comparative Analysis with D-enantiomers : In a comparative study, L-enantiomers were found to be significantly less cytotoxic than their D-counterparts while maintaining antiviral efficacy. This characteristic makes L-UD and its derivatives attractive candidates for further development as antiviral agents .
Biological Activity Summary Table
Compound | Virus Type | Mechanism of Action | IC50 (µM) | Ki (µM) | Cytotoxicity |
---|---|---|---|---|---|
L-IdU | HSV-1 | Competitive inhibition | - | 0.24 | Low |
L-BVdU | HSV-1 | Mixed-type inhibition | - | 0.13 | Low |
IW3 | Influenza A | Glycan processing inhibition | 82 | - | Low |
IW7 | Influenza A | Glycan processing inhibition | 100 | - | Low |
Structural Modifications and Efficacy
The efficacy of L-UD is influenced by structural modifications. For example, the introduction of halogenoacetyl substituents in rebeccamycin analogs has been shown to enhance biological activity . The correlation between lipophilicity and antiviral activity suggests that optimizing these properties could lead to more effective antiviral agents.
Future Directions
Ongoing research aims to explore the potential of L-UD in combination therapies and its role in synthetic biology applications. The ability to integrate chemically modified nucleosides into oligonucleotides opens avenues for developing novel therapeutic strategies .
Properties
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-CHKWXVPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426115 | |
Record name | 2'-Deoxy-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31501-19-6 | |
Record name | 2'-Deoxy-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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